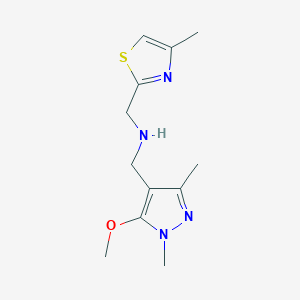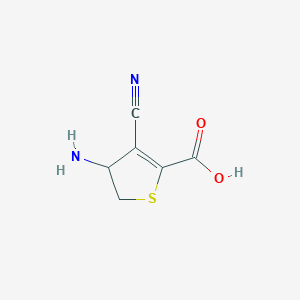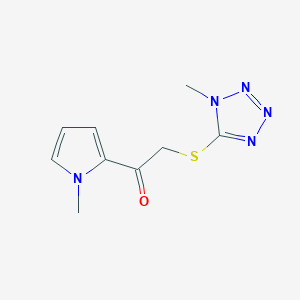![molecular formula C13H17N3S B14909345 n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)
n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method is the Gewald reaction, which synthesizes ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then subjected to various substitution reactions to introduce the desired functional groups . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, where rapid cell division is a hallmark .
Comparación Con Compuestos Similares
Similar compounds to n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine include other thienopyrimidine derivatives such as:
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in their substituents, affecting their biological activity and therapeutic potential.
Thieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their anticancer, antibacterial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its potent biological activity and ability to overcome drug resistance mechanisms.
Propiedades
Fórmula molecular |
C13H17N3S |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
N-ethyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H17N3S/c1-3-14-12-11-9-6-4-5-7-10(9)17-13(11)16-8(2)15-12/h3-7H2,1-2H3,(H,14,15,16) |
Clave InChI |
HCOPVKLROIONMC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C2C3=C(CCCC3)SC2=NC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)






